Prepro-Atrial Natriuretic Factor (26-55) (human) is a peptide derived from the atrial natriuretic prohormone, which plays a critical role in cardiovascular and renal physiology. It is recognized for its potent vasodilatory properties, which are comparable to those of the atrial natriuretic factor. This peptide is particularly significant in the context of heart failure, where its levels are markedly elevated. The biological activity of Prepro-Atrial Natriuretic Factor (26-55) is primarily mediated through the activation of particulate guanylate cyclase, leading to a substantial increase in cyclic guanosine monophosphate levels, which are crucial for various physiological processes .
Prepro-Atrial Natriuretic Factor (26-55) is synthesized in the heart's atria and released in response to increased atrial pressure and volume overload. It is part of a larger family of natriuretic peptides that includes other forms such as Prepro-Atrial Natriuretic Factor (56-92) and Prepro-Atrial Natriuretic Factor (104-123) .
The synthesis of Prepro-Atrial Natriuretic Factor (26-55) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method ensures high purity and yield, making it suitable for research and therapeutic applications.
The sequence of Prepro-Atrial Natriuretic Factor (26-55) is as follows:
This sequence consists of 30 amino acids, with a molecular formula of , and a molecular weight of approximately 3,249.96 g/mol .
The molecular structure of Prepro-Atrial Natriuretic Factor (26-55) consists of a linear arrangement of amino acids that contribute to its biological activity. The presence of disulfide bonds may also play a role in stabilizing its three-dimensional conformation.
The structural data can be referenced from databases like PubChem, which provides detailed information on its chemical properties and structure .
Prepro-Atrial Natriuretic Factor (26-55) participates in several biochemical reactions within the body. Its primary action involves binding to specific receptors on target cells, leading to the activation of guanylate cyclase and subsequent increases in cyclic guanosine monophosphate levels.
The activation process initiates a cascade of intracellular events that result in vasodilation, natriuresis (excretion of sodium), and diuresis (excretion of urine), thereby contributing to blood pressure regulation and fluid balance .
The mechanism by which Prepro-Atrial Natriuretic Factor (26-55) exerts its effects involves several steps:
These physiological responses are critical for managing conditions such as hypertension and heart failure .
Prepro-Atrial Natriuretic Factor (26-55) is typically presented as a lyophilized powder that is soluble in aqueous solutions. It has a high stability profile when stored under appropriate conditions.
The compound exhibits significant solubility in water due to its peptide nature. Its stability can be affected by factors such as temperature, pH, and exposure to light. The molecular weight and structural integrity are crucial for its biological activity .
Prepro-Atrial Natriuretic Factor (26-55) has several applications in scientific research, particularly in studies related to cardiovascular health, renal function, and metabolic disorders. It serves as a valuable tool for understanding the pathophysiology of heart failure and hypertension. Additionally, it may have potential therapeutic applications in managing these conditions through modulation of its signaling pathways .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4